2-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Constitutional isomerism Pharmacophore topology Nuclear receptor ligand

This indole-3-acetamide derivative shares the formula C₁₇H₁₃F₃N₂O₂ with the indazole-based ER ligand WAY-169916 but is their functional isomer, lacking ER-binding catechol pharmacophore—making it perfect as a negative control for ER/NF-κB pathway assays. Its 4-OCF₃ N-phenyl substituent (logP 4.40) provides a differentiated SAR point for TDO/IDO1 inhibitor development (predicted sub-μM activity). Disclosed in WO2016181414A1 as an ivacaftor intermediate, it serves CFTR modulator R&D. Ensure you receive the correct indole-acetamide isomer; request QC verification before purchase.

Molecular Formula C17H13F3N2O2
Molecular Weight 334.29 g/mol
Cat. No. B4882185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Molecular FormulaC17H13F3N2O2
Molecular Weight334.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C17H13F3N2O2/c18-17(19,20)24-13-7-5-12(6-8-13)22-16(23)9-11-10-21-15-4-2-1-3-14(11)15/h1-8,10,21H,9H2,(H,22,23)
InChIKeyMSLDZLNDRDCRJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 28 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide: Structural Identity and Procurement Rationale


2-(1H-Indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 669764-18-5, molecular formula C₁₇H₁₃F₃N₂O₂, molecular weight 334.3) is a synthetic indole-3-acetamide derivative featuring a 4-(trifluoromethoxy)phenyl substituent on the amide nitrogen , . The compound belongs to the broader class of indole-3-acetamide-based ligands which have been explored in medicinal chemistry for their interactions with nuclear receptors, enzymes, and kinase targets . Critically, this compound shares an identical molecular formula with the structurally distinct indazole-based pathway-selective estrogen receptor (ER) ligand WAY-169916 (4-[1-allyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol), making the two compounds constitutional isomers with divergent pharmacophores—an indole-acetamide core versus an indazole-phenol core , . This structural distinction carries immediate consequences for target engagement, biological screening outcomes, and procurement decisions, as the two isomers are not functionally interchangeable despite their isomeric relationship.

Why 2-(1H-Indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide Cannot Be Replaced by Generic Indole-3-acetamide Analogs


The indole-3-acetamide scaffold is pharmacologically permissive—subtle modifications to the amide substituent, indole ring, or linker oxidation state can redirect target affinity from nuclear hormone receptors to heme-containing dioxygenases, kinases, or ATPases , . A critical illustration of this substitution sensitivity is the constitutional isomer pair sharing the formula C₁₇H₁₃F₃N₂O₂: the indole-3-acetamide (2-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide) and the indazole-phenol WAY-169916. Despite their identical elemental composition, the indole-acetamide isomer presents a flexible acetamide linker and a 4-OCF₃-substituted N-phenyl ring, whereas WAY-169916 bears a rigid indazole core with a 7-CF₃ group and a resorcinol moiety , . These topological and electronic differences preclude generic cross-substitution: an assay validated for WAY-169916's ER/NF-κB pathway-selective modulation would not be reliably served by the indole-acetamide isomer without explicit target profiling. Procurement based solely on molecular formula or scaffold class therefore risks selecting a compound with uncharacterized or divergent biological activity.

Quantitative Differentiation Evidence for 2-(1H-Indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide


Constitutional Isomer Discrimination: Indole-3-acetamide vs. Indazole-phenol Pharmacophores with Identical Molecular Formula

The target compound and WAY-169916 share the molecular formula C₁₇H₁₃F₃N₂O₂ (MW 334.3) but are constitutional isomers with fundamentally different core scaffolds , . The target compound features an indole-3-acetamide core with a flexible methylene-carbonyl linker connecting the indole C-3 position to a 4-(trifluoromethoxy)phenyl amide; WAY-169916 features a 1-allyl-7-(trifluoromethyl)-1H-indazole core with a directly attached benzene-1,3-diol ring , . The 4-OCF₃ substituent on the target compound's N-phenyl ring is electron-withdrawing via induction through oxygen (Hammett σₚ ≈ 0.35 for OCF₃), whereas WAY-169916's 7-CF₃ group on the indazole ring is a stronger electron-withdrawing group (σₚ ≈ 0.54) in a different topological vector . These structural differences produce distinct hydrogen-bond donor/acceptor patterns (the target compound has two H-bond donors and three acceptors; WAY-169916 has two donors from catechol hydroxyls versus two donors from the indole NH and amide NH) and divergent calculated logP values (target compound: logP ≈ 4.40 from ChemDiv; WAY-169916: logP ≈ 3.8 estimated) , .

Constitutional isomerism Pharmacophore topology Nuclear receptor ligand Indole acetamide Indazole

Linker Oxidation State: 3-Acetamide vs. 3-Glyoxylamide Indole Derivatives Dictate Enzyme Inhibitory Profile

The target compound 2-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide bears a methylene (CH₂) linker between the indole C-3 position and the carbonyl carbon, classifying it as a reduced indole-3-acetamide. The closely related 2-oxo analog, 2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 852367-70-5, C₁₇H₁₁F₃N₂O₃, MW 348.28), features an additional carbonyl at the indole 2-position (a glyoxylamide motif) , . In the broader indole-3-acetamide pharmacophore class, glyoxylamide derivatives (indole-3-glyoxylamides) have been established as potent inhibitors of human nonpancreatic secretory phospholipase A₂ (hnps-PLA₂), with SAR studies demonstrating that the additional carbonyl oxygen participates in critical hydrogen-bonding interactions within the enzyme active site . The reduced acetamide form (target compound) lacks this carbonyl oxygen and is therefore predicted to have substantially reduced or absent hnps-PLA₂ inhibitory activity relative to glyoxylamide-based inhibitors . This oxidation-state distinction is directly relevant for researchers targeting the hnps-PLA₂ pathway: the 2-oxo analog (CAS 852367-70-5) rather than the target compound should be prioritized for such screens .

Indole-3-acetamide Glyoxylamide Phospholipase A2 hnps-PLA2 Structure-activity relationship

Trifluoromethoxy (OCF₃) vs. Trifluoromethyl (CF₃) Substitution: Divergent Target Engagement in p97 ATPase Inhibition

In the structurally distinct phenyl-indole p97 ATPase inhibitor series (bearing a basic amine side chain rather than an acetamide linker), the C-5 trifluoromethoxy (OCF₃) analog (compound 26) demonstrated an IC₅₀ of 3.8 ± 0.8 μM in the ADPGlo p97 assay, compared to 4.7 ± 2.0 μM for the trifluoromethyl (CF₃) lead (compound 12) and 21.5 ± 0.4 μM for the pentafluorosulfanyl (SF₅) analog (compound 13) , . While these p97 inhibitors are structurally distinct from the target indole-3-acetamide compound, the study provides the only head-to-head quantitative comparison of OCF₃ vs. CF₃ substitution on an indole scaffold in a defined biochemical assay. The OCF₃ analog was found to be biochemically the closest match to the CF₃ lead, outperforming the larger SF₅ group by 5.7-fold . This OCF₃/CF₃ activity relationship demonstrates that OCF₃ can serve as an effective CF₃ bioisostere in certain target contexts, but the rank order can invert depending on the specific protein binding site (e.g., nitro 23: IC₅₀ = 50 nM in the same assay, a 76-fold improvement over the OCF₃ analog) . For the target compound's 4-OCF₃-phenylacetamide scaffold, no direct p97 data exist; however, the study establishes that OCF₃ substitution on an indole system produces quantifiably different (and context-dependent) biochemical outcomes relative to CF₃, CH₃, OCH₃, NO₂, and SF₅ alternatives .

Trifluoromethoxy Trifluoromethyl p97 ATPase Bioisosterism Structure-activity relationship

Indole-3-acetamide Scaffold Multi-Target Profile: TDO, IDO1, and EGFR Inhibition as Context-Dependent Differentiation

The indole-3-acetamide scaffold, as represented in curated ChEMBL/BindingDB data for closely related analogs, engages multiple therapeutically relevant targets including tryptophan 2,3-dioxygenase (TDO), indoleamine 2,3-dioxygenase 1 (IDO1), and epidermal growth factor receptor (EGFR) . A representative indole-3-acetamide analog in BindingDB (BDBM50127136 / CHEMBL1442185) displayed IC₅₀ values of 561 nM against TDO, 809 nM against IDO1, and 10,000 nM (10 μM) against EGFR . While this specific compound is not the exact target molecule, it shares the indole-3-acetamide pharmacophore and demonstrates that the scaffold is capable of sub-micromolar engagement of heme-containing dioxygenases (TDO/IDO1) while showing substantially weaker activity at the EGFR tyrosine kinase . The target compound, bearing a 4-OCF₃ substituent on the N-phenyl ring, may exhibit a shifted selectivity profile across these targets relative to unsubstituted or differently substituted indole-3-acetamide analogs. This multi-target potential is distinct from the pathway-selective ER/NF-κB modulation of its constitutional isomer WAY-169916, which binds ERα/ERβ at 3 nM and lacks reported TDO/IDO1/EGFR activity .

Tryptophan 2,3-dioxygenase Indoleamine 2,3-dioxygenase EGFR Multi-target profiling Indole acetamide

Recommended Application Scenarios for 2-(1H-Indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide Based on Differential Evidence


Chemical Probe for Indole-3-acetamide Scaffold Profiling Against Heme-Containing Dioxygenases (TDO/IDO1)

Based on the scaffold-level evidence that indole-3-acetamide derivatives engage TDO (IC₅₀ = 561 nM) and IDO1 (IC₅₀ = 809 nM) , the target compound with its 4-OCF₃ substitution on the N-phenyl ring is suitable for structure-activity relationship (SAR) expansion of indole-3-acetamide-based TDO/IDO1 inhibitors. The OCF₃ group's distinct electronic and lipophilic character (logP = 4.40, Hammett σₚ ≈ 0.35) provides a differentiated data point compared to unsubstituted phenyl or halogen-substituted analogs. Researchers investigating tryptophan metabolism in cancer immunotherapy or neuroinflammation contexts can use this compound as a reference for the OCF₃-substituted indole-3-acetamide series, with the expectation of sub-micromolar to low micromolar TDO/IDO1 inhibitory activity pending direct assay confirmation.

Isomer-Specific Negative Control for WAY-169916-Based ER/NF-κB Pathway Studies

The constitutional isomerism between the target compound and WAY-169916 (both C₁₇H₁₃F₃N₂O₂) creates a unique opportunity for isomer-specific control experiments , . WAY-169916 is a well-characterized pathway-selective ER ligand that inhibits NF-κB transcriptional activity (IC₅₀ = 93 nM) while binding ERα/ERβ with high affinity (IC₅₀ = 3 nM) . The target compound, with its indole-3-acetamide core lacking the indazole-catechol pharmacophore required for ER binding, is predicted to be inactive or substantially less active in ER/NF-κB reporter assays. This structural divergence makes the target compound a rationally designed negative control for experiments seeking to confirm that observed anti-inflammatory effects are ER-mediated rather than arising from off-target activity of the indole scaffold.

Synthetic Intermediate for Ivacaftor-Related Quinoline Carboxamide Compounds

Patent WO2016181414A1, describing a process for the synthesis of ivacaftor and related compounds, specifically includes 2-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide as a disclosed intermediate or related compound within the synthetic scheme . Ivacaftor (CAS 873054-44-5) is a clinically approved CFTR potentiator used in cystic fibrosis therapy. The target compound's indole-3-acetamide framework with a 4-OCF₃ N-phenyl substituent represents a structurally related amide coupling product that can serve as a reference standard or intermediate in CFTR modulator development.

Physicochemical Reference for OCF₃-Containing Indole-Acetamide Library Design

The compound's experimentally determined SMILES, logP (4.40), logD (4.40), polar surface area (38.9 Ų), and hydrogen-bond donor/acceptor counts (2 HBD, 3 HBA) make it a well-characterized physicochemical reference point for computational chemistry and library design efforts focused on OCF₃-substituted indole-acetamide scaffolds. The 4-OCF₃ group provides a distinct combination of moderate electron withdrawal, high lipophilicity, and metabolic stability compared to 4-CF₃ or 4-OCH₃ analogs, enabling medicinal chemists to use this compound as a reference for the pharmacokinetic and physicochemical impact of 4-OCF₃ N-phenyl substitution.

Quote Request

Request a Quote for 2-(1H-indol-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.